

T-1-Pmpa molecular structure and properties

Author: BenchChem Technical Support Team. Date: November 2025



An In-depth Technical Guide on 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA)

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the molecular structure, properties, and biological activity of 2-(Phosphonomethyl)-pentanedioic acid, commonly known as 2-PMPA. 2-PMPA is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders and prostate cancer.[1][2][3][4]

Molecular Structure and Identification

2-PMPA is a small molecule inhibitor designed to mimic the natural substrate of GCPII.[4] Its structure features a pentanedioic acid (glutarate) backbone, which interacts with the glutamate recognition site of the enzyme, and a phosphonate group that chelates the zinc ions in the enzyme's active site.[4][5]

Table 1: Chemical Identifiers and Molecular Structure



Identifier	Value	
IUPAC Name	2-(phosphonomethyl)pentanedioic acid	
Synonyms	2-PMPA	
CAS Number	173039-10-6[1]	
Molecular Formula	C ₆ H ₁₁ O ₇ P[1]	
Molecular Weight	226.12 g/mol [6]	
SMILES	O=C(O)CCC(C(O)=O)CP(O)(O)=O[6]	
InChI Key	ISEYJGQFXSTPMQ-UHFFFAOYSA-N[1]	

Physicochemical Properties

2-PMPA is a white to beige crystalline solid.[1][6] Due to its polar nature and ionized state at physiological pH, it has limited oral bioavailability and ability to cross the blood-brain barrier, which has prompted the development of more lipophilic prodrugs.[3][4][7]

Table 2: Physicochemical Data

Value	Source
Crystalline solid / Powder	[1][6]
≥95% - ≥98% (HPLC)	[1][6]
10 mg/mL in PBS (pH 7.2)	[1]
[6]	
[8]	
Undetermined	
Undetermined	
Room temperature, desiccated	[6]
	Crystalline solid / Powder ≥95% - ≥98% (HPLC) 10 mg/mL in PBS (pH 7.2) [6] [8] Undetermined Undetermined



Biological Activity and Mechanism of Action

2-PMPA is a highly potent and selective competitive inhibitor of Glutamate Carboxypeptidase II (GCPII).[1][4][9] GCPII, also known as N-acetylated α-linked acidic dipeptidase (NAALADase) or prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. [3][9][10]

By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG. This leads to two primary neuroprotective effects:

- Increased NAAG levels: Elevated NAAG concentrations enhance the activation of presynaptic group II metabotropic glutamate receptors (mGluR3), which in turn inhibits further release of glutamate.[7][10][11]
- Decreased Glutamate levels: The inhibition of NAAG hydrolysis directly reduces the production of glutamate, thereby mitigating excitotoxicity in conditions where excessive glutamate is pathogenic.[1][3][9]

This mechanism of action makes GCPII inhibitors like 2-PMPA valuable research tools and potential therapeutic agents for a range of neurological conditions, including stroke, traumatic brain injury, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[3][4]

Table 3: Pharmacological Data



Parameter	Value	Description
Ki	0.2 nM[9] - 98 pM[1]	Inhibition constant for GCPII.
IC50	~300 pM[4] - ~1 nM[6]	Half-maximal inhibitory concentration against GCPII.
EC50	8.4 μΜ	Effective concentration for neuroprotection against hypoxia in rat cerebellar neurons.[1]
Selectivity	No significant activity at over 100 other receptors, transporters, and enzymes at 10 μM.[1][4]	

Signaling Pathway and Visualization

The signaling pathway affected by 2-PMPA involves the regulation of glutamate neurotransmission through the modulation of NAAG levels.

Caption: Mechanism of 2-PMPA action on the GCPII signaling pathway.

Experimental Protocols GCPII Inhibition Microplate Assay

This protocol outlines a sensitive method for determining the inhibitory potential of compounds like 2-PMPA against GCPII. The assay measures the hydrolysis of the natural substrate, N-acetylaspartylglutamate (NAAG).[9]

Methodology:

- Enzyme and Substrate Preparation:
 - Recombinant human GCPII is prepared and purified.



- A stock solution of the substrate, N-acetyl-L-aspartyl-L-[3,4-3H]glutamate ([3H]NAAG), is prepared in an appropriate buffer.
- Inhibitor Preparation:
 - A stock solution of 2-PMPA is prepared and serially diluted to create a range of concentrations for testing.
- Assay Procedure:
 - The assay is conducted in a 96-well microplate format.
 - To each well, add the following in order:
 - Assay buffer (e.g., Tris-HCl with appropriate salts).
 - The test inhibitor (2-PMPA at various concentrations) or vehicle control.
 - A fixed amount of purified GCPII enzyme.
 - The plate is pre-incubated for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
 - The reaction is initiated by adding the [3H]NAAG substrate to each well.
 - The reaction is allowed to proceed for a specific duration (e.g., 15-30 minutes) at 37°C.
- Reaction Termination and Product Separation:
 - The enzymatic reaction is terminated by adding a stop solution (e.g., sodium phosphate buffer).
 - The reaction mixture is transferred to an anion-exchange resin column (e.g., Dowex AG1-X8) to separate the product, [3H]glutamate, from the unreacted [3H]NAAG substrate.
 - The column is washed, and the [3H]glutamate is eluted.
- Quantification and Data Analysis:



- The radioactivity of the eluted [3H]glutamate is measured using a scintillation counter.
- The amount of product formed is calculated based on the radioactivity counts.
- Inhibition curves are generated by plotting the percentage of GCPII activity against the logarithm of the inhibitor concentration.
- The IC₅₀ value is determined from the resulting dose-response curve. The K_i value can be calculated using the Cheng-Prusoff equation if the substrate concentration and K_m are known.[9]

Experimental Workflow Visualization

Caption: Workflow for a GCPII radiometric inhibition assay.

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- To cite this document: BenchChem. [T-1-Pmpa molecular structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367209#t-1-pmpa-molecular-structure-and-properties]

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